

The Discovery and Enduring Significance of 3,5-Dimethylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylisoxazole

Cat. No.: B1293586

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylisoxazole, a heterocyclic compound featuring a five-membered ring with adjacent nitrogen and oxygen atoms, has been a subject of scientific interest since its initial synthesis. This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemical properties of **3,5-Dimethylisoxazole**. It details the classic synthesis protocol, presents key physicochemical data in a structured format, and illustrates the reaction pathway using a modern visualization tool. This document serves as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry and drug development, where **3,5-Dimethylisoxazole** continues to be a valuable scaffold and building block.

Introduction

The isoxazole ring system is a prominent structural motif in a vast array of biologically active compounds. Among the substituted isoxazoles, **3,5-Dimethylisoxazole** stands out for its straightforward synthesis and its role as a versatile precursor in the development of pharmaceuticals and agrochemicals.^[1] Its discovery is rooted in the foundational work on heterocyclic chemistry in the late 19th and early 20th centuries, a period marked by the elucidation of fundamental reaction mechanisms and the synthesis of novel ring systems.

Historical Context and Discovery

While a single, definitive publication announcing the "discovery" of **3,5-Dimethylisoxazole** is not readily identifiable, its synthesis is a direct application of the well-established reaction between a 1,3-dicarbonyl compound and hydroxylamine. This general method for the formation of isoxazoles was extensively explored by prominent chemists of the era. The German scientific journal *Berichte der deutschen chemischen Gesellschaft* frequently featured articles on the reactions of "Acetylacetone" (acetylacetone) and "Hydroxylamin" (hydroxylamine) during this period, laying the groundwork for the synthesis of a wide range of heterocyclic compounds. [2][3][4]

The synthesis of **3,5-Dimethylisoxazole** is achieved through the cyclocondensation of acetylacetone (pentane-2,4-dione) with hydroxylamine. This reaction provides a clean and efficient route to the isoxazole ring, and it is highly probable that **3,5-Dimethylisoxazole** was first prepared and characterized as part of the broader investigation into the reactivity of β -diketones with hydroxylamine.

Physicochemical Properties

3,5-Dimethylisoxazole is a colorless to pale yellow liquid at room temperature. [5] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₇ NO	[6]
Molecular Weight	97.12 g/mol	[6]
Density	0.99 g/mL at 25 °C	[6]
Boiling Point	142-144 °C	[6]
Melting Point	-14 °C	[6]
Refractive Index (n _{20/D})	1.442	[6]
Flash Point	31 °C (88 °F)	[6]

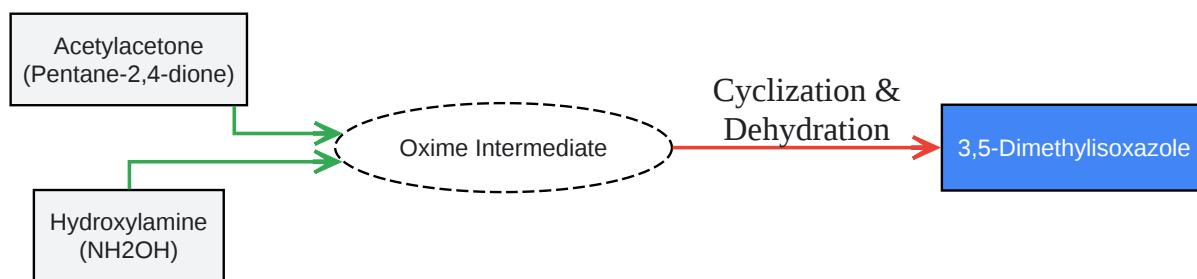
Table 1: Physicochemical Properties of **3,5-Dimethylisoxazole**

Experimental Protocols: The Classic Synthesis

The most common and historically significant method for the preparation of **3,5-Dimethylisoxazole** is the reaction of acetylacetone with hydroxylamine hydrochloride. The following protocol is a detailed representation of this classic synthesis.

4.1. Materials

- Acetylacetone (2,4-pentanedione)
- Hydroxylamine hydrochloride
- Sodium hydroxide or other suitable base
- Ethanol
- Water
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Distillation apparatus


4.2. Procedure

- **Dissolution of Reactants:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride in a minimal amount of water. To this solution, add a solution of sodium hydroxide in water to liberate the free hydroxylamine.
- **Addition of Acetylacetone:** To the aqueous solution of hydroxylamine, add an equimolar amount of acetylacetone. An ethanolic solution of acetylacetone can also be used.
- **Reaction:** Heat the reaction mixture to reflux with constant stirring. The reaction is typically complete within a few hours.
- **Work-up:** After cooling the reaction mixture to room temperature, extract the product with diethyl ether. Wash the combined organic extracts with water and then with brine.

- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
- Purification: Purify the crude **3,5-Dimethylisoxazole** by distillation under reduced pressure to obtain a colorless to pale yellow liquid.

Reaction Pathway and Visualization

The synthesis of **3,5-Dimethylisoxazole** from acetylacetone and hydroxylamine proceeds through a cyclocondensation reaction. The following diagram, generated using the DOT language, illustrates the logical flow of this process.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3,5-Dimethylisoxazole** from Acetylacetone.

Conclusion

3,5-Dimethylisoxazole, a seemingly simple heterocyclic compound, holds a significant place in the history and practice of organic and medicinal chemistry. Its discovery, rooted in the foundational principles of heterocyclic synthesis, has paved the way for its use as a versatile building block in the creation of a wide array of more complex molecules. The straightforward and efficient synthesis from readily available starting materials ensures its continued relevance. For researchers and professionals in drug development, a thorough understanding of the history, properties, and synthesis of **3,5-Dimethylisoxazole** is essential for leveraging its full potential in the design and creation of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethylisoxazol – Wikipedia [de.wikipedia.org]
- 2. Full text of "Berichte der Deutschen Chemischen Gesellschaft" [archive.org]
- 3. Full text of "Berichte der Deutschen Chemischen Gesellschaft" [archive.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 3,5-Dimethylisoxazol | 300-87-8 [m.chemicalbook.com]
- 6. 3,5-二甲基异噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of 3,5-Dimethylisoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293586#discovery-and-history-of-3-5-dimethylisoxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com